molecular formula C19H15BrN4O2S B2859386 N-(4-bromophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 537668-48-7

N-(4-bromophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2859386
CAS No.: 537668-48-7
M. Wt: 443.32
InChI Key: RDXDNTZJNIAUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimido[5,4-b]indole derivative characterized by a 3-methyl-substituted core and a 4-bromophenyl acetamide side chain. The pyrimido[5,4-b]indole scaffold is a fused heterocyclic system that has garnered interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors . The 4-bromophenyl group introduces steric bulk and electron-withdrawing properties, which may enhance binding affinity or metabolic stability compared to smaller substituents .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2S/c1-24-18(26)17-16(13-4-2-3-5-14(13)22-17)23-19(24)27-10-15(25)21-12-8-6-11(20)7-9-12/h2-9,22H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXDNTZJNIAUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of growing interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a bromophenyl group and a pyrimidine derivative, which are known to influence its biological activities. The molecular formula is C15H14BrN3OSC_{15}H_{14}BrN_3OS, and it has been studied for various pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole or pyrimidine rings have shown efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical metrics in evaluating antimicrobial activity.

CompoundMIC (μg/mL)MBC (μg/mL)Target Pathogen
7b0.220.25Staphylococcus aureus
7a0.500.60Escherichia coli

These values indicate that compounds structurally related to this compound could potentially exhibit similar antimicrobial activities against pathogenic bacteria .

Anticancer Properties

The anticancer potential of this compound has also been explored in various studies. Pyrimidine derivatives have been linked to significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), H1975 (lung adenocarcinoma), and others.

Cell LineIC50 (μM)Mechanism of Action
A5497.55 ± 0.41EGFR inhibition
H19751.61 ± 0.21Apoptosis induction
MKN-454.96 ± 0.34Cell cycle arrest

These findings suggest that this compound may possess significant anticancer activity through mechanisms such as EGFR inhibition and induction of apoptosis .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows promise. For example, studies on similar thiazole derivatives indicate strong inhibitory activity against acetylcholinesterase (AChE) and urease.

EnzymeInhibition (%) at 100 μM
Acetylcholinesterase85%
Urease90%

Such enzyme inhibition is relevant for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

Several case studies highlight the biological significance of compounds similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that a related compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, with a notable reduction in biofilm formation.
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that compounds with the pyrimidine scaffold induced cell cycle arrest and apoptosis at micromolar concentrations.
  • Enzyme Inhibition Studies : In vitro assays confirmed that certain derivatives showed significant inhibition of AChE, suggesting potential for neuroprotective applications.

Comparison with Similar Compounds

3-Methyl vs. 3-Phenyl Substitutions

The 3-methyl group in the target compound contrasts with the 3-phenyl substitution in compounds like N-cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide ().

4-Oxo Group and Hydrogen Bonding

All compared compounds retain the 4-oxo group on the pyrimidoindole core, which is critical for hydrogen bonding with biological targets. For example, in 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (), the 4-oxo group likely participates in interactions with Toll-like receptor 4 (TLR4), as demonstrated in related analogs .

Variations in the Acetamide Side Chain

Aryl Substituents: Bromophenyl vs. Methylphenyl vs. Trifluoromethoxyphenyl

  • 4-Bromophenyl (Target Compound) : The bromine atom enhances lipophilicity (logP) and may improve membrane permeability compared to the 4-methylphenyl group in 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide (). Bromine’s electron-withdrawing nature could also stabilize charge-transfer interactions .

Alkyl vs. Aryl N-Substituents

Compounds such as N-cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide () feature alkyl substituents on the acetamide nitrogen. Cyclohexyl or cyclopentyl groups may enhance binding to hydrophobic pockets in proteins, as seen in TLR4 ligands . In contrast, the target compound’s aryl group (4-bromophenyl) favors π-π stacking with aromatic residues.

TLR4 Ligand Activity

Pyrimido[5,4-b]indoles with acetamide side chains, such as N-cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide , exhibit selective TLR4 modulation . The target compound’s bromophenyl group may further optimize selectivity by reducing off-target interactions compared to analogs with bulkier substituents (e.g., 3,3-dimethylbutyl in ).

Anticancer and Antimicrobial Potential

Key Physical Properties

Compound Name Molecular Weight Melting Point (°C) Key Substituents
N-(4-bromophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide ~441.3* Not reported 3-methyl, 4-bromophenyl
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide () ~393.4 Not reported 3-methyl, 4-methylphenyl
2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide () ~491.4 Not reported 3-methyl, 4-trifluoromethoxyphenyl
N-cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide () ~445.5 Not reported 3-phenyl, cyclopentyl

*Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide?

  • Methodology : Multi-step synthesis typically involves constructing the pyrimidoindole core via condensation of indole derivatives with pyrimidinone intermediates, followed by thioacetamide coupling. Key reagents include sodium hydroxide (base), dimethylformamide (solvent), and controlled temperature (80–100°C) to achieve yields >70%. Post-synthetic purification via column chromatography is critical for removing unreacted intermediates .
  • Challenges : Side reactions (e.g., oxidation of the thiol group) require inert atmospheres (N₂/Ar) and reducing agents like dithiothreitol (DTT) .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-bromophenyl at δ 7.4–7.6 ppm) and thioacetamide linkage (δ 3.8–4.2 ppm for SCH₂) .
  • X-ray Crystallography : Resolve 3D conformation, including dihedral angles between the pyrimidoindole core and acetamide group .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected ~470–500 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Enzyme Inhibition Assays : Test interactions with kinases (e.g., EGFR) or topoisomerases using fluorescence-based assays. IC₅₀ values can be compared to known inhibitors like doxorubicin .
  • Apoptosis Studies : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays in cancer cell lines (e.g., HeLa, MCF-7) to quantify pro-apoptotic activity .
  • Molecular Docking : Use software (AutoDock Vina) to predict binding modes with target proteins, focusing on the pyrimidoindole core’s π-π stacking and hydrogen-bonding potential .

Q. How can contradictory data on biological activity (e.g., anticancer vs. antimicrobial) be resolved?

  • Approach :

  • Dose-Response Studies : Establish concentration-dependent effects; low doses may inhibit microbial growth, while higher doses induce apoptosis .
  • Target Selectivity Profiling : Use CRISPR screens or proteomics to identify off-target interactions. For example, thioacetamide derivatives may cross-react with bacterial efflux pumps and eukaryotic kinases .
  • Structural Analog Comparison : Compare activity of analogs with modified substituents (e.g., replacing bromophenyl with fluorophenyl) to isolate pharmacophore contributions .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Key Modifications :

  • Core Heterocycle : Replace pyrimidoindole with pyrazoloindole to assess impact on kinase inhibition .
  • Substituent Effects : Vary the 4-bromophenyl group (e.g., 4-chloro, 4-methyl) to optimize lipophilicity (logP) and bioavailability .
  • Thioether vs. Ether Linkages : Synthesize oxygen analogs to evaluate sulfur’s role in redox activity .
    • Analytical Tools : Quantitative SAR (QSAR) models using descriptors like polar surface area and Hammett constants .

Q. What are the stability profiles of this compound under varying experimental conditions?

  • Degradation Pathways :

  • Hydrolytic Stability : Susceptibility of the thioacetamide bond to hydrolysis at pH <3 or >10. Use accelerated stability testing (40°C/75% RH) with HPLC monitoring .
  • Photodegradation : UV-Vis exposure (254 nm) may cleave the bromophenyl group; recommend amber vials for storage .
    • Solvent Compatibility : Solubility >10 mg/mL in DMSO, but <1 mg/mL in aqueous buffers. Use co-solvents (e.g., PEG-400) for in vitro assays .

Contradictions and Validation

  • Synthesis Yield Discrepancies : reports 70% yields with DMF, while notes <50% in THF. Resolution: Polar aprotic solvents (DMF) stabilize intermediates better than THF .
  • Biological Activity : Anticancer effects in vs. antimicrobial in . Hypothesis: The 4-bromophenyl group enhances membrane penetration in eukaryotes, while microbial activity arises from thiol-mediated redox disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.